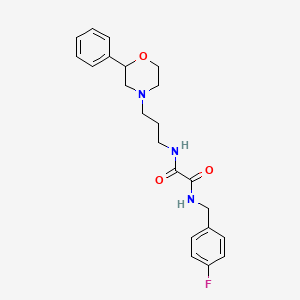
N1-(4-fluorobenzyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide
カタログ番号 B2998639
CAS番号:
953941-48-5
分子量: 399.466
InChIキー: FSYHTSMGKZMZQZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that likely contains a fluorobenzyl group, a phenylmorpholino group, and an oxalamide group. These groups are common in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact process would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine its structure .Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. For example, the fluorobenzyl group might undergo nucleophilic aromatic substitution, while the oxalamide group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .科学的研究の応用
Neuroprotective Potential
- YM-244769, a compound with a similar structure, has been studied for its neuroprotective properties, specifically as a Na+/Ca2+ exchange (NCX) inhibitor. It has shown potential in protecting against hypoxia/reoxygenation-induced cell damage in neuronal SH-SY5Y cells (Iwamoto & Kita, 2006).
Antagonistic Properties
- Research on compounds structurally similar to N1-(4-fluorobenzyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide has revealed their potential as TRPV1 antagonists, which could be relevant in treating pain and inflammation (Sun et al., 2012).
Anticancer Properties
- Compounds containing fluorobenzyl groups, similar to the one , have been synthesized and evaluated for their anticancer activity. For instance, fluorinated coumarin–pyrimidine hybrids have shown significant cytotoxicity against human lung carcinoma and human adenocarcinoma mammary gland cell lines (Hosamani et al., 2015).
Pharmacokinetics and Metabolism
- The study of the metabolism and disposition of similar compounds in animals, such as rats, has provided insights into their pharmacokinetic properties. This includes data on absorption, distribution, metabolism, and excretion, which are crucial for understanding the potential therapeutic applications (Wu et al., 2006).
Drug Interactions and Transporter Mechanisms
- Compounds like N1-(4-fluorobenzyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide have been studied for their role in drug interactions and their interaction with drug transporters. Understanding these interactions is essential for the development of safe and effective medications (Polli et al., 2008).
Radiation Parameters
- Studies have also been conducted to determine the radiation parameters of compounds with similar structures. These investigations are important for the development of new compounds in medical oncology, including potential anti-cancer drugs (Gedik et al., 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3/c23-19-9-7-17(8-10-19)15-25-22(28)21(27)24-11-4-12-26-13-14-29-20(16-26)18-5-2-1-3-6-18/h1-3,5-10,20H,4,11-16H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYHTSMGKZMZQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorobenzyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

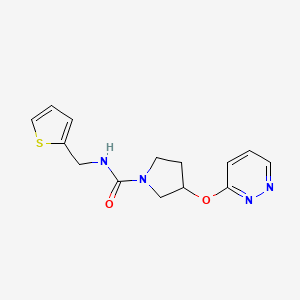
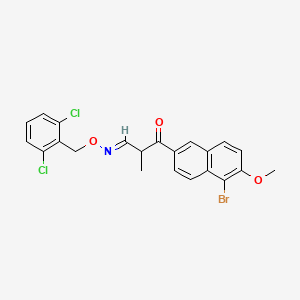
![8-bromo-3-(4-bromophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2998562.png)
![3-((4-methoxybenzo[d]thiazol-2-yl)oxy)-N-(2-methoxyphenyl)azetidine-1-carboxamide](/img/structure/B2998563.png)
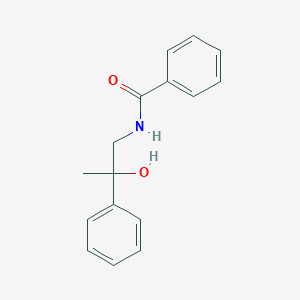
![6-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2998568.png)
![N-(3-chloro-4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetamide](/img/structure/B2998569.png)
![2-Chloro-3-[(4-iodophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2998571.png)
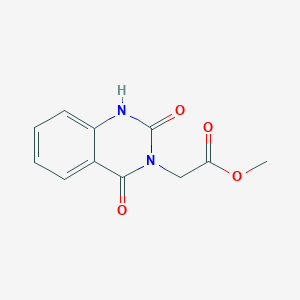
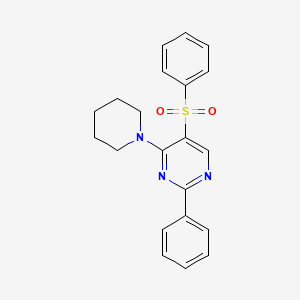
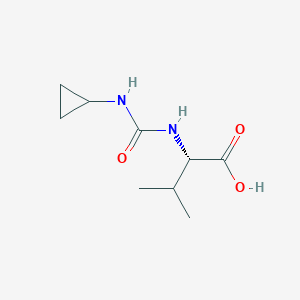
![(E)-N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2998576.png)
![2-Cyclopropyl-5-[[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2998577.png)
![1-Benzyl-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2998578.png)